molecular formula C11H14F2N2O B2935949 1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile CAS No. 1850849-61-4

1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile

Cat. No. B2935949
CAS RN: 1850849-61-4
M. Wt: 228.243
InChI Key: ICQOWWUHJXRVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile” is a chemical compound with the molecular formula C11H14F2N2O . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile” consists of a piperidine ring attached to a carbonitrile group and a difluorocyclobutanecarbonyl group . The piperidine ring is a common structure in many pharmaceuticals and alkaloids .

Scientific Research Applications

1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile: A Comprehensive Analysis

Pharmaceutical Research: Piperidine derivatives, including our compound of interest, are foundational in drug development. They exhibit a range of biological activities and are used as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Organic Synthesis: The unique structure of 1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile allows for its use in complex organic synthesis processes such as cycloaddition reactions, ring-expansion reactions, and N-CN bond cleavage .

Material Science: Due to its high purity and specific reactivity, this compound can be used in the development of new materials with desired properties for various industrial applications.

Chemical Research: Researchers can utilize this compound in retro-Diels-Alder reactions and regioselective electrochemical α-methoxylation, which are valuable for creating specific molecular structures .

Safety and Hazards

The safety data sheet for a similar compound, N-BOC-Piperidine-4-carbonitrile, indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Given the structural similarity of “1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile” to piperidine derivatives, future research could explore its potential pharmacological applications. Piperidine derivatives have been found to exhibit a wide range of bioactivities, suggesting that “1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile” may also have potential therapeutic uses .

properties

IUPAC Name

1-(3,3-difluorocyclobutanecarbonyl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c12-11(13)5-9(6-11)10(16)15-3-1-8(7-14)2-4-15/h8-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQOWWUHJXRVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile

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